2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-1-en-2-ylbenzene;styrene
Description
The compound “2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoic acid; methyl 2-methylprop-2-enoate; prop-1-en-2-ylbenzene; styrene” is a complex mixture of various chemical entities. Each of these components has unique properties and applications in different fields of science and industry.
Properties
CAS No. |
98654-22-9 |
|---|---|
Molecular Formula |
C35H48O7 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C7H12O2.C6H10O3.C5H8O2/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h3-7H,1H2,2H3;2-7H,1H2;2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3 |
InChI Key |
BQNDQVKJFZHNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C(=O)O.CC(=C)C1=CC=CC=C1.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl 2-methylprop-2-enoate
-
2-methylidenehexanoic acid
-
Methyl 2-methylprop-2-enoate
-
Prop-1-en-2-ylbenzene (Styrene)
- Styrene is industrially produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst .
Industrial Production Methods
2-Hydroxyethyl 2-methylprop-2-enoate: is produced on a large scale for use in the manufacture of polymers and coatings.
Styrene: is produced in large quantities for the production of polystyrene and other copolymers.
Chemical Reactions Analysis
Types of Reactions
-
2-Hydroxyethyl 2-methylprop-2-enoate
-
2-methylidenehexanoic acid
-
Methyl 2-methylprop-2-enoate
-
Prop-1-en-2-ylbenzene (Styrene)
Common Reagents and Conditions
2-Hydroxyethyl 2-methylprop-2-enoate: Commonly polymerized using free radical initiators.
2-methylidenehexanoic acid: Reacts with bases and nucleophiles.
Methyl 2-methylprop-2-enoate: Esterification typically requires acidic catalysts.
Styrene: Polymerization initiated by heat or chemical initiators.
Major Products
2-Hydroxyethyl 2-methylprop-2-enoate: Hydrogels and contact lenses.
2-methylidenehexanoic acid: Various carboxylic acid derivatives.
Methyl 2-methylprop-2-enoate: Polymers and copolymers.
Styrene: Polystyrene and other copolymers.
Scientific Research Applications
-
2-Hydroxyethyl 2-methylprop-2-enoate
-
2-methylidenehexanoic acid
-
Methyl 2-methylprop-2-enoate
-
Prop-1-en-2-ylbenzene (Styrene)
Mechanism of Action
2-Hydroxyethyl 2-methylprop-2-enoate: Acts as a monomer that polymerizes to form hydrogels, which can encapsulate drugs for controlled release.
2-methylidenehexanoic acid: Functions as a carboxylic acid that can participate in various organic reactions.
Methyl 2-methylprop-2-enoate: Acts as a monomer in polymerization reactions.
Styrene: Polymerizes to form polystyrene, which has various mechanical and thermal properties.
Comparison with Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate: is similar to other methacrylate esters but has unique properties due to the presence of the hydroxyethyl group.
2-methylidenehexanoic acid: can be compared to other carboxylic acids, but its unique structure provides distinct reactivity.
Methyl 2-methylprop-2-enoate: is similar to other acrylate esters but has specific applications due to its methyl group.
List of Similar Compounds
- 2-Hydroxyethyl methacrylate
- Methacrylic acid
- Ethyl acrylate
- Vinyl acetate
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